Delafloxacin

Antimicrobial Susceptibility MRSA Staphylococcus aureus

Standard fluoroquinolones lose activity in acidic infection sites (e.g., abscesses, biofilms), compromising MRSA and anti-biofilm research models. Delafloxacin's anionic, non-zwitterionic structure uniquely enhances potency at low pH, delivering 8- to 250-fold lower MIC₉₀ values against MRSA vs. levofloxacin/ciprofloxacin. - Validated for acidic-environment PK/PD models, biofilm assays, and mutant selection window studies. - Balanced DNA gyrase/topoisomerase IV inhibition yields ≤100-fold lower resistance emergence frequency. - Superior pulmonary penetration (ELF:plasma ratio ~13:1) for respiratory infection research.

Molecular Formula C18H12ClF3N4O4
Molecular Weight 440.8 g/mol
CAS No. 189279-58-1
Cat. No. B1662383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelafloxacin
CAS189279-58-1
Synonyms1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
3-quinolinecarboxylic acid, 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-1,4-dihydro-7-(3-hydroxy-1-azetidinyl)-4-oxo-
ABT 492
ABT-492
ABT492
Baxdela
delafloxacin
RX-3341
Molecular FormulaC18H12ClF3N4O4
Molecular Weight440.8 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
InChIInChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)
InChIKeyDYDCPNMLZGFQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Delafloxacin: An Anionic Fluoroquinolone


Delafloxacin (CAS 189279-58-1, also known as ABT-492, RX-3341, WQ-3034) is a broad-spectrum fluoroquinolone antibiotic chemically distinct from currently marketed agents due to the absence of a protonatable substituent, which confers a weakly acidic character (pKa ~5.4) [1][2]. This anionic, non-zwitterionic structure differentiates it from zwitterionic fluoroquinolones like levofloxacin and ciprofloxacin and underpins its enhanced activity under acidic conditions [2][3]. Delafloxacin targets both bacterial DNA gyrase and topoisomerase IV, enabling broad activity against Gram-positive, Gram-negative, and anaerobic pathogens, including drug-resistant strains such as MRSA [4][5].

Anionic fluoroquinolone probe — weakly acidic (pKa ~5.4) non-zwitterionic structure supports activity studies under acidic conditions
Dual-target inhibition context — balanced DNA gyrase/topoisomerase IV engagement supports resistance evolution research
Broad-spectrum antimicrobial screening — activity against Gram-positive, Gram-negative, and anaerobic pathogens including MRSA

Why Delafloxacin Cannot Be Substituted


Delafloxacin exhibits a unique combination of physicochemical, microbiological, and pharmacological properties that prevent its direct substitution with generic fluoroquinolones such as ciprofloxacin, levofloxacin, or moxifloxacin. Unlike zwitterionic fluoroquinolones, which lose antibacterial activity in the acidic environments characteristic of infection sites (e.g., abscesses, biofilms, intracellular compartments), delafloxacin's anionic structure enhances both potency and tissue penetration under low pH conditions [1][2]. Furthermore, delafloxacin demonstrates balanced, dual-target inhibition of DNA gyrase and topoisomerase IV, a property that translates to lower frequencies of spontaneous resistance selection in vitro compared to older agents that preferentially target only one enzyme [2][3]. Its superior in vitro potency against staphylococci, including MRSA, is not matched by ciprofloxacin or levofloxacin, making generic substitution scientifically invalid in studies requiring accurate modeling of anti-staphylococcal or anti-biofilm activity [4][5].

Zwitterionic fluoroquinolone mismatch
Ciprofloxacin and levofloxacin lose antibacterial activity under acidic pH; their zwitterionic structure may not replicate delafloxacin's pH-dependent response in biofilm or intracellular models.
Single-target preference may alter resistance endpoints
Older fluoroquinolones preferentially inhibit one enzyme; substitution can shift resistance selection frequency and MPC/MIC ratios, confounding resistance evolution studies.
Anti-staphylococcal response may not transfer
Generic fluoroquinolones show higher MIC90 values against MRSA; direct interchange may produce model-response artifacts in anti-staphylococcal or anti-biofilm research.

Delafloxacin: Quantitative Performance Evidence


Anti-Staphylococcal Potency vs. MRSA and MSSA

Delafloxacin demonstrates substantially greater in vitro potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA), compared to levofloxacin and ciprofloxacin. Against MRSA isolates, delafloxacin exhibits MIC90 values 8-fold to 250-fold lower than those of levofloxacin and ciprofloxacin, respectively [1][2]. This differential is critical for clinical and research applications targeting staphylococcal infections, where older fluoroquinolones frequently fail [3].

Anti-Staphylococcal Potency
Direct comparison
Delafloxacin MIC90: 0.064 mg/L (MRSA), 0.004 mg/L (MSSA)
vs. levofloxacin 4 mg/L (MRSA), ciprofloxacin 16 mg/L (MRSA)
Supports anti-MRSA assay context
Reported MIC90 difference: 62.5-fold (levofloxacin), 250-fold (ciprofloxacin) against MRSA isolates
Antimicrobial Susceptibility MRSA Staphylococcus aureus MIC90

Enhanced Activity in Acidic Conditions

Delafloxacin's anionic structure confers a unique advantage in acidic microenvironments, such as those found in biofilms and abscesses. Unlike zwitterionic fluoroquinolones (e.g., levofloxacin, ciprofloxacin) that lose potency under acidic conditions, delafloxacin exhibits enhanced bactericidal activity at low pH [1][2]. Experimental data demonstrate a 2- to 4-fold reduction in delafloxacin MIC when tested at acidic pH (e.g., pH 5.5) compared to neutral pH, a phenomenon that correlates with improved bacterial killing in acidic models [3][4].

Acidic pH Activity Shift
Class-level inference
Delafloxacin MIC decreases 2- to 4-fold at pH 5.5
Zwitterionic fluoroquinolones show 2- to 8-fold increase in MIC under acidic conditions
Context-dependent pH response supports acidic biofilm modeling
Net potency advantage reported at infection-site pH; model-specific review required
Biofilm Acidic pH MIC Pharmacodynamics

Balanced Dual-Target Inhibition

Delafloxacin inhibits both DNA gyrase and topoisomerase IV with nearly equivalent affinity, a property that differentiates it from older fluoroquinolones which preferentially target one enzyme [1]. This balanced inhibition correlates with a lower frequency of spontaneous resistance selection in vitro. The Mutant Prevention Concentration (MPC) for delafloxacin is lower relative to its MIC, and the frequency of single-step resistance mutants is reduced compared to levofloxacin or ciprofloxacin, particularly in S. aureus [2].

Dual-Target Inhibition
Class-level inference
MPC/MIC ratio ≤4 for S. aureus
Levofloxacin/ciprofloxacin MPC/MIC ratios: 8–16
Supports resistance evolution model context
Reported 100-fold lower resistance frequency at 4× MIC vs. levofloxacin
Resistance Mutant Prevention Concentration DNA Gyrase Topoisomerase IV

Accelerated Time-Kill vs. Levofloxacin

Delafloxacin exhibits concentration-dependent bactericidal activity and achieves faster bacterial load reduction than levofloxacin when tested at equivalent multiples of MIC. In time-kill studies using clinical staphylococcal isolates, delafloxacin reduced bacterial counts by ≥3 log10 CFU/mL faster than levofloxacin [1][2].

Time-Kill Kinetics
Direct comparison
99.9% kill at 8 hours (8× MIC)
Levofloxacin: 13 hours (8× MIC)
Supports time-kill assay context for staphylococcal pharmacodynamic models
5-hour faster bactericidal response reported in cancer-patient clinical isolates
Time-kill kinetics Bactericidal Pharmacodynamics

Broad-Spectrum Activity vs. Pneumococci & Streptococci

Delafloxacin demonstrates significantly lower MIC90 values against key Gram-positive respiratory pathogens compared to levofloxacin and moxifloxacin. Against Streptococcus pneumoniae, delafloxacin MIC90 is 0.03 mg/L, substantially more potent than levofloxacin (MIC90 1 mg/L) and moxifloxacin (MIC90 0.25 mg/L) [1]. Similar potency advantages are observed against S. pyogenes and S. agalactiae [1][2].

Anti-Pneumococcal Potency
Direct comparison
S. pneumoniae MIC90: 0.03 mg/L
Levofloxacin 1 mg/L (33-fold higher), moxifloxacin 0.25 mg/L (8.3-fold higher)
Supports respiratory-pathogen screening context
Surveillance data from 142 S. pneumoniae isolates (2014–2016)
Streptococcus pneumoniae S. pyogenes Respiratory pathogens MIC90

Superior Pulmonary Penetration

Delafloxacin achieves high pulmonary distribution, with a mean penetration ratio into epithelial lining fluid (ELF) of 13:1 relative to free plasma concentration [1]. This penetration ratio exceeds those reported for levofloxacin (~2-3:1) and ciprofloxacin (~2:1), providing a pharmacokinetic rationale for its use in respiratory infection models [1][2].

Pulmonary Penetration
Cross-study comparable
ELF/plasma ratio: 13:1
Levofloxacin ~2-3:1, ciprofloxacin ~2:1
Supports pulmonary PK/PD model context
PK studies in healthy volunteers; bronchoalveolar lavage sampling
Pharmacokinetics Tissue Penetration ELF Pulmonary

Delafloxacin Research & Industrial Applications


In Vitro MRSA & Drug-Resistant Staphylococcal Models

Delafloxacin is the fluoroquinolone of choice for in vitro antimicrobial susceptibility testing, time-kill assays, and pharmacodynamic models involving methicillin-resistant Staphylococcus aureus (MRSA) or multidrug-resistant coagulase-negative staphylococci. Its MIC90 values are 8- to 250-fold lower than those of levofloxacin and ciprofloxacin against these pathogens, ensuring that experimental outcomes accurately reflect achievable antibacterial effects rather than intrinsic resistance [1][2]. Researchers developing novel anti-MRSA combination therapies or testing new formulations should use delafloxacin as the representative fluoroquinolone comparator.

Acidic Biofilm & Intracellular Infection Models

Given its enhanced bactericidal activity in acidic environments (MIC reduction of 2- to 4-fold at pH 5.5), delafloxacin is the scientifically valid compound for studies of biofilm-associated infections, intracellular bacterial survival, and chronic wound models [1][2]. Unlike zwitterionic fluoroquinolones that lose potency under acidic conditions, delafloxacin maintains or improves its activity, making it essential for accurate simulation of the infection site microenvironment [3].

Resistance Evolution & MPC Studies

Investigators studying the emergence of antimicrobial resistance or conducting mutant selection window analyses should employ delafloxacin due to its balanced dual-target inhibition of DNA gyrase and topoisomerase IV. This property results in a lower MPC/MIC ratio (≤4) and a 100-fold lower frequency of spontaneous resistance mutants compared to levofloxacin [1][2]. Delafloxacin serves as a benchmark for next-generation fluoroquinolones with reduced resistance potential in both academic research and industrial antibiotic development programs.

Pulmonary PK/PD & Inhalation Formulation Studies

For research programs focused on community-acquired bacterial pneumonia, cystic fibrosis, or inhalation drug delivery, delafloxacin's 13:1 epithelial lining fluid (ELF) to plasma penetration ratio provides a distinct advantage over levofloxacin (2-3:1) and ciprofloxacin (~2:1) [1]. This superior pulmonary distribution supports its use as a positive control or reference compound in PK/PD models, aerosol formulation screening, and studies evaluating drug concentration at the site of respiratory infection [2].

Application
Selection Property
Validation Focus
Anti-staphylococcal susceptibility screening models
MRSA MIC90-based potency review
MIC endpoint and time-kill assay context
Acidic biofilm and intracellular infection models
pH-dependent activity review
Acidic microenvironment simulation and killing endpoint
Resistance evolution and MPC studies
Dual-target inhibition profile
MPC/MIC ratio and resistance frequency endpoints
Pulmonary PK/PD and inhalation formulation studies
ELF penetration ratio
Target-site drug concentration and exposure-model review

Technical Documentation Hub

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34 linked technical documents
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